![molecular formula C16H14ClN5OS B2871645 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171168-00-5](/img/structure/B2871645.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyrazine ring and a benzothiazole ring. The benzothiazole ring is substituted with a chlorine atom.Scientific Research Applications
Anti-inflammatory Applications
This compound has been studied for its potential as an anti-inflammatory agent. The presence of the benzothiazole and piperazine moieties suggests that it may act on specific inflammatory pathways. For instance, derivatives of benzothiazole have been evaluated for their anti-inflammatory activities, showing significant results in reducing inflammation by inhibiting the biosynthesis of prostaglandins . These findings suggest that our compound could be explored for similar anti-inflammatory effects, potentially contributing to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Analgesic Properties
Related structures have demonstrated analgesic activities, which are mediated through the inhibition of cyclo-oxygenase enzymes COX-1 and COX-2 . The compound could be synthesized into derivatives that selectively inhibit COX-2, providing pain relief with fewer gastrointestinal side effects compared to traditional NSAIDs.
Ulcerogenic Activity Assessment
The ulcerogenic action of NSAIDs is a significant concern. Compounds with a benzothiazole core have shown lower irritative action on the gastrointestinal mucosa compared to standard NSAIDs . Research into the ulcerogenic potential of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone could lead to safer analgesic and anti-inflammatory medications.
Lipid Peroxidation Inhibition
Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. Benzothiazole derivatives have been studied for their ability to inhibit lipid peroxidation , indicating that our compound could be valuable in researching oxidative stress-related conditions.
COX Enzyme Selectivity
The selective inhibition of COX enzymes is crucial for reducing side effects of anti-inflammatory drugs. Some benzothiazole derivatives have shown a high selectivity index for COX-2 over COX-1 , which is desirable for anti-inflammatory drugs to avoid gastrointestinal complications. The compound could be investigated for its COX selectivity to develop targeted therapies.
Anti-tubercular Activity
Compounds with similar structures have been explored for their anti-tubercular properties. The inhibition of Mycobacterium tuberculosis growth by interfering with bacterial cell wall synthesis or protein synthesis is a potential application area . The compound’s efficacy against tuberculosis could be a significant area of research, given the global need for new anti-tubercular agents.
Future Directions
properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIEBZXPGVHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.